2-Fluoro-1-isocyanato-4-methylbenzene

Vue d'ensemble

Description

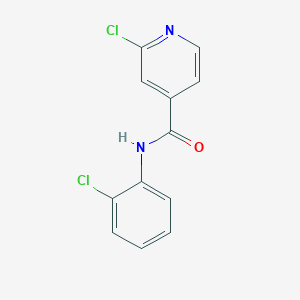

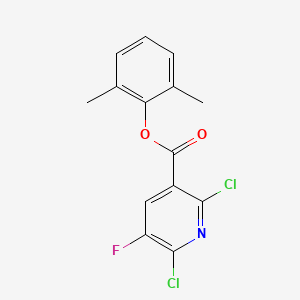

2-Fluoro-1-isocyanato-4-methylbenzene, also known as 3-Fluoro-4-methylphenyl isocyanate, is an organic building block containing an isocyanate group . It is used as a reagent in the synthesis of various organic compounds .

Molecular Structure Analysis

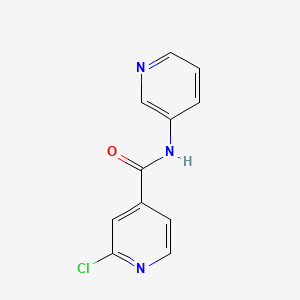

The molecular formula of 2-Fluoro-1-isocyanato-4-methylbenzene is C8H6FNO. It has a molecular weight of 151.14 . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

2-Fluoro-1-isocyanato-4-methylbenzene has a density of 1.1±0.1 g/cm3 and a boiling point of 206.0±33.0 °C at 760 mmHg . The exact melting point is not specified .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Fluoro-1-isocyanato-4-methylbenzene, focusing on six unique applications:

Pharmaceutical Intermediates

2-Fluoro-1-isocyanato-4-methylbenzene is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to participate in reactions that form the backbone of many drugs, particularly those targeting specific enzymes or receptors in the body. This compound’s isocyanate group is highly reactive, making it a valuable building block in medicinal chemistry .

Polymer Chemistry

In polymer chemistry, 2-Fluoro-1-isocyanato-4-methylbenzene is utilized in the production of specialized polymers. The isocyanate group can react with polyols to form polyurethanes, which are used in a variety of applications, including foams, elastomers, and coatings. The presence of the fluorine atom can impart unique properties to the resulting polymers, such as increased chemical resistance and thermal stability .

Agricultural Chemicals

This compound is also employed in the synthesis of agrochemicals, including herbicides and pesticides. Its ability to form stable bonds with other chemical entities makes it useful in creating compounds that can effectively target and neutralize pests or weeds without harming crops. The fluorine atom enhances the bioactivity and environmental stability of these agrochemicals .

Material Science

In material science, 2-Fluoro-1-isocyanato-4-methylbenzene is used to modify surfaces and create advanced materials with specific properties. For example, it can be used to functionalize nanoparticles or to create coatings that are resistant to corrosion and wear. The compound’s reactivity allows it to bond with various substrates, enhancing the durability and functionality of the materials .

Organic Synthesis

As a reagent in organic synthesis, 2-Fluoro-1-isocyanato-4-methylbenzene is valuable for introducing both fluorine and isocyanate functionalities into molecules. This dual functionality is particularly useful in the synthesis of complex organic compounds, including those used in pharmaceuticals, agrochemicals, and materials science. Its reactivity and versatility make it a staple in synthetic organic chemistry .

Mécanisme D'action

Target of Action

It is known that isocyanates, such as the one present in this compound, are reactive and can interact with various biological molecules, including proteins and dna .

Mode of Action

Isocyanates are known to react with nucleophilic groups, such as the amine groups in proteins, forming a covalent bond . This can lead to changes in the structure and function of the target molecules.

Biochemical Pathways

The reactivity of isocyanates suggests that they could potentially interfere with a wide range of biochemical processes, particularly those involving proteins .

Pharmacokinetics

Isocyanates are generally rapidly absorbed and distributed in the body, metabolized (often through conjugation reactions), and excreted .

Result of Action

The reactivity of isocyanates can lead to modifications of biological molecules, potentially disrupting their normal function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-1-isocyanato-4-methylbenzene. For instance, factors such as pH and temperature can affect the reactivity of isocyanates .

Safety and Hazards

Propriétés

IUPAC Name |

2-fluoro-1-isocyanato-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXNVBHGNMZDND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-1-isocyanato-4-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] 3-(trifluoromethyl)benzoate](/img/structure/B3042919.png)

![N4-[3-(trifluoromethyl)phenyl]-2-chloroisonicotinamide](/img/structure/B3042922.png)

![2-{[5-(6-chloro-3-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B3042925.png)

![N-(2,6-dichloropyridin-3-yl)-2-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3042930.png)

![2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B3042933.png)

![4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde](/img/structure/B3042937.png)